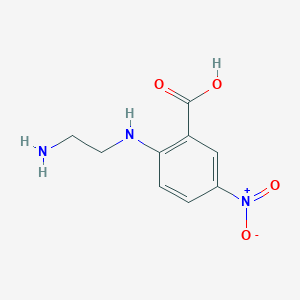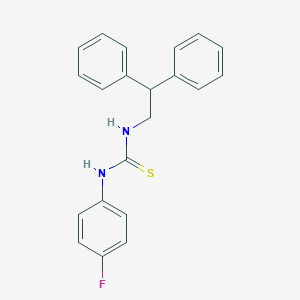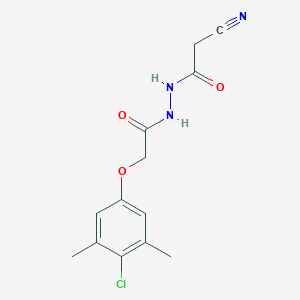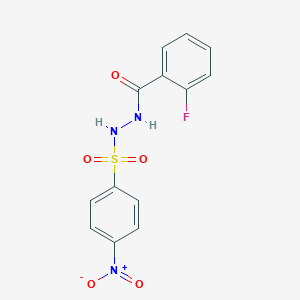
N-(4-chloro-3-nitrophenyl)-3-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-3-nitrophenyl)-3-oxobutanamide is an organic compound with the molecular formula C10H9ClN2O4 It is known for its unique chemical structure, which includes a chloro and nitro group attached to a phenyl ring, and an oxobutanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-3-oxobutanamide typically involves the reaction of 4-chloro-3-nitroaniline with an appropriate acylating agent. One common method is the acylation of 4-chloro-3-nitroaniline with acetoacetic ester under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acylation reactions using automated reactors. The process would include steps such as mixing, heating, and cooling, followed by filtration and purification to obtain the final product with high purity.
化学反应分析
Types of Reactions
N-(4-chloro-3-nitrophenyl)-3-oxobutanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, solvents like ethanol or methanol.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products Formed
Reduction: 4-chloro-3-aminophenyl-3-oxobutanamide.
Substitution: N-{4-substituted-3-nitrophenyl}-3-oxobutanamide derivatives.
Hydrolysis: 4-chloro-3-nitrophenylacetic acid and corresponding amine.
科学研究应用
N-(4-chloro-3-nitrophenyl)-3-oxobutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of N-(4-chloro-3-nitrophenyl)-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and selectivity.
相似化合物的比较
N-(4-chloro-3-nitrophenyl)-3-oxobutanamide can be compared with similar compounds such as:
N-{4-chloro-3-nitrophenyl}-3-oxopropanamide: Similar structure but with a shorter carbon chain.
N-{4-bromo-3-nitrophenyl}-3-oxobutanamide: Similar structure but with a bromo group instead of a chloro group.
N-{4-chloro-3-nitrophenyl}-3-oxopentanamide: Similar structure but with a longer carbon chain.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C10H9ClN2O4 |
|---|---|
分子量 |
256.64g/mol |
IUPAC 名称 |
N-(4-chloro-3-nitrophenyl)-3-oxobutanamide |
InChI |
InChI=1S/C10H9ClN2O4/c1-6(14)4-10(15)12-7-2-3-8(11)9(5-7)13(16)17/h2-3,5H,4H2,1H3,(H,12,15) |
InChI 键 |
JVTXVSSITAXGJQ-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
规范 SMILES |
CC(=O)CC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxy-N-{[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B410522.png)

![N-(2-methoxybenzoyl)-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B410525.png)
![1-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-3-(2-METHOXYBENZOYL)THIOUREA](/img/structure/B410526.png)
![N-(2-methoxybenzoyl)-N'-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]thiourea](/img/structure/B410527.png)
![N-(2-methoxybenzoyl)-N'-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]thiourea](/img/structure/B410528.png)
![N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide](/img/structure/B410530.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-N'-(2-methoxybenzoyl)thiourea](/img/structure/B410534.png)



![N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B410541.png)


